molecular formula C21H17N3OS B3479903 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-{[1,1'-BIPHENYL]-2-YL}ACETAMIDE

2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-{[1,1'-BIPHENYL]-2-YL}ACETAMIDE

Cat. No.: B3479903
M. Wt: 359.4 g/mol
InChI Key: USOHYMRQOZMOMU-UHFFFAOYSA-N
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Description

2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-{[1,1’-BIPHENYL]-2-YL}ACETAMIDE is a complex organic compound with a unique structure that combines a benzodiazole ring with a biphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-{[1,1’-BIPHENYL]-2-YL}ACETAMIDE typically involves multiple steps. One common method starts with the preparation of the benzodiazole ring, followed by the introduction of the sulfanyl group. The final step involves the coupling of the biphenyl group to the benzodiazole ring through an acetamide linkage. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-{[1,1’-BIPHENYL]-2-YL}ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-{[1,1’-BIPHENYL]-2-YL}ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-{[1,1’-BIPHENYL]-2-YL}ACETAMIDE involves its interaction with specific molecular targets. The benzodiazole ring can interact with various enzymes and receptors, modulating their activity. The biphenyl group can enhance the compound’s binding affinity and specificity. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-{[1,1’-BIPHENYL]-2-YL}ACETAMIDE is unique due to its combination of a benzodiazole ring and a biphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3OS/c25-20(14-26-21-23-18-12-6-7-13-19(18)24-21)22-17-11-5-4-10-16(17)15-8-2-1-3-9-15/h1-13H,14H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USOHYMRQOZMOMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CSC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-{[1,1'-BIPHENYL]-2-YL}ACETAMIDE
Reactant of Route 2
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2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-{[1,1'-BIPHENYL]-2-YL}ACETAMIDE
Reactant of Route 3
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2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-{[1,1'-BIPHENYL]-2-YL}ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-{[1,1'-BIPHENYL]-2-YL}ACETAMIDE
Reactant of Route 5
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2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-{[1,1'-BIPHENYL]-2-YL}ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-{[1,1'-BIPHENYL]-2-YL}ACETAMIDE

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